molecular formula C15H13F3O4 B6384582 5-(3,5-Dimethoxyphenyl)-3-trifluoromethoxyphenol CAS No. 1261952-55-9

5-(3,5-Dimethoxyphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384582
CAS No.: 1261952-55-9
M. Wt: 314.26 g/mol
InChI Key: JJGQISKFHAYCAX-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of methoxy and trifluoromethoxy groups attached to a phenolic structure

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O4/c1-20-12-4-10(5-13(8-12)21-2)9-3-11(19)7-14(6-9)22-15(16,17)18/h3-8,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGQISKFHAYCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686671
Record name 3',5'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-55-9
Record name [1,1′-Biphenyl]-3-ol, 3′,5′-dimethoxy-5-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261952-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-3-trifluoromethoxyphenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 5-(3,5-Dimethoxyphenyl)-3-trifluoromethoxyphenol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-3-trifluoromethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The methoxy and trifluoromethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Substituted phenols with various functional groups.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-3-trifluoromethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxyphenylboronic acid
  • 3-Trifluoromethoxyphenyl halide
  • 3,5-Dimethoxybenzylamine

Uniqueness

5-(3,5-Dimethoxyphenyl)-3-trifluoromethoxyphenol is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical properties. These groups enhance the compound’s stability and reactivity, making it valuable for various applications .

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